molecular formula C17H12O3 B1246349 Neo-tanshinlactone

Neo-tanshinlactone

Cat. No. B1246349
M. Wt: 264.27 g/mol
InChI Key: LGZUUBFLEYOEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neo-tanshinlactone is a natural product found in Salvia miltiorrhiza, Salvia digitaloides, and Salvia castanea with data available.

Scientific Research Applications

Antitumor Activity in Breast Cancer

  • Selective Inhibition of Breast Cancer Cell Lines : Neo-tanshinlactone has demonstrated potent and selective inhibition against estrogen receptor-positive (ER+) breast cancer cell lines. It was found to be more effective and selective compared to tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004).
  • Transcriptional Down-regulation of Estrogen Receptor Alpha : The compound has been shown to down-regulate ESR1 mRNA levels in ER+ breast cancer cells, contributing to its selective anti-proliferative effect. This suggests its potential as a regimen for ER+ breast tumors (Lin et al., 2016).
  • Development of Analogues for Enhanced Selectivity : Further research has led to the development of neo-tanshinlactone analogues with improved potency and selectivity against breast cancer cells, supporting their potential as clinical trial candidates (Dong et al., 2010).

Synthesis and Chemical Analysis

  • Total Synthesis of Neo-tanshinlactone : The total synthesis of neo-tanshinlactone has been achieved, allowing for a deeper understanding of its structure and potential modifications for therapeutic applications (Abe et al., 2012).

Immunomodulatory Effects

  • Modulation of Immune Responses : Apart from its antitumor activity, neo-tanshinlactone has also been found to modulate immune responses, particularly affecting interleukin-2 and interferon-gamma gene expression (Wu et al., 2007).

Broader Context in Medicinal Chemistry

  • Natural Product-Derived Chemotherapeutic Agents : Neo-tanshinlactone is part of a broader category of natural product-derived chemotherapeutic agents, highlighting the importance of medicinal plants in the discovery and development of new pharmaceuticals (Lee, 2010).

properties

Product Name

Neo-tanshinlactone

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

6,14-dimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-16-one

InChI

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3

InChI Key

LGZUUBFLEYOEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C

synonyms

neo-tanshinlactone
neotanshinlactone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Neo-tanshinlactone (1) was synthesized by a 8-step sequence, as illustrated in Scheme 1. Our synthetic strategy was to first prepare 8-methyl-1-naphthol (6). Accordingly, 5-methoxy-1-tetralone (2) was reacted with methylmagnesium bromide, and without purification, the resulting crude product (3) was dehydrated using concentrated HCl (Y.-G. Suh et al., Chem. Commun., 1203-1204 (2000); P. Mayer et al., Heterocycles, 55(2), 387-392 (2000)). The product 4, after purification, was dehydrogenated over 10% Pd/C in refluxing triglyme to furnish compound 5. Demethylation of 5 with BBr3 gave the desired naphthol intermediate 6 after silica gel chromatography. The total yield over for the four steps (2→6) was 70%. Treatment of 6 with malonic acid in the presence of PPA at 75° C. yielded 7 (H. Kamijo et al., Nippon Kagaku Kaishi, 11, 1257-1262 (1993)). Reaction of 7 with chloroacetone under basic conditions in DMF, followed by reaction with PPA at 110° C. gave the target product 1. (Y.-L. Chen et al., Helvetica Chimica Acta, 79, 651-657 (1996) B. Rajitha et al., Indian J. Chem., 25B, 872-873 (1986))
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Synthesis routes and methods II

Procedure details

To a solution of 7 (50 mg, 0.22 mmol) in toluene (8 mL) was added a mixture of HOAc (66 mg, 1.1 mmol) and NH4OAc (80 mg, 1.1 mmol) in EtOH (2 mL) and chloroacetone (103 mg, 1.1 mmol). The mixture was refluxed 24 h. After cooling, the mixture was diluted with H2O and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, and evaporated. The residue was purified by column chromatography to give 1 (35 mg, 60%) as a white solid. The spectroscopic data of synthetic compound 1 were identical with those of the natural product 1.
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7
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50 mg
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8 mL
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66 mg
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NH4OAc
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80 mg
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103 mg
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2 mL
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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